2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylicacid
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Overview
Description
2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that features a thiophene ring and a benzodiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the formation of the benzodiazole ring followed by the introduction of the thiophene moiety. One common method includes the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole core. The thiophene ring can then be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of kinases or other enzymes critical for cell proliferation, thereby exerting anticancer effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
5-methylthiophen-2-yl derivatives: Various derivatives exhibit different biological activities, such as antimicrobial and anticancer properties.
Uniqueness
2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its combined benzodiazole and thiophene structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and medicinal research .
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-7-2-5-11(18-7)12-14-9-4-3-8(13(16)17)6-10(9)15-12/h2-6H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSERETWQFTUBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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